molecular formula C41H78O6 B15293780 3-(Hexanoyloxy)propane-1,2-diyl dipalmitate

3-(Hexanoyloxy)propane-1,2-diyl dipalmitate

Cat. No.: B15293780
M. Wt: 667.1 g/mol
InChI Key: SAYUNMDZOOEJHF-UHFFFAOYSA-N
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Description

3-(Hexanoyloxy)propane-1,2-diyl dipalmitate is an ester compound that is often used in scientific research. It is known for its unique chemical structure and properties, which make it valuable in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hexanoyloxy)propane-1,2-diyl dipalmitate typically involves esterification reactions. One common method is the reaction of hexanoic acid with propane-1,2-diol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using techniques such as distillation or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often use continuous reactors and automated systems to control reaction conditions such as temperature, pressure, and catalyst concentration. The final product is typically purified using industrial-scale distillation or crystallization methods.

Chemical Reactions Analysis

Types of Reactions

3-(Hexanoyloxy)propane-1,2-diyl dipalmitate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated esters.

Scientific Research Applications

3-(Hexanoyloxy)propane-1,2-diyl dipalmitate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its effects on cellular processes and as a model compound in lipid research.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.

    Industry: Used in the formulation of cosmetics and personal care products due to its emollient properties.

Mechanism of Action

The mechanism of action of 3-(Hexanoyloxy)propane-1,2-diyl dipalmitate involves its interaction with cellular membranes and enzymes. It can modulate membrane fluidity and permeability, affecting various cellular processes. The compound may also interact with specific enzymes, altering their activity and influencing metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Hexadecyloxy)propane-1,2-diyl dioleate
  • 2-(Decanoyloxy)propane-1,3-diyl dioctanoate

Uniqueness

3-(Hexanoyloxy)propane-1,2-diyl dipalmitate is unique due to its specific ester linkage and fatty acid composition. This gives it distinct physical and chemical properties compared to similar compounds. For example, its melting point, solubility, and reactivity may differ significantly from those of 3-(Hexadecyloxy)propane-1,2-diyl dioleate and 2-(Decanoyloxy)propane-1,3-diyl dioctanoate .

Properties

Molecular Formula

C41H78O6

Molecular Weight

667.1 g/mol

IUPAC Name

(2-hexadecanoyloxy-3-hexanoyloxypropyl) hexadecanoate

InChI

InChI=1S/C41H78O6/c1-4-7-10-12-14-16-18-20-22-24-26-28-31-34-40(43)46-37-38(36-45-39(42)33-30-9-6-3)47-41(44)35-32-29-27-25-23-21-19-17-15-13-11-8-5-2/h38H,4-37H2,1-3H3

InChI Key

SAYUNMDZOOEJHF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCC)OC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

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